molecular formula C8H11ClN2 B14836050 2-(5-Chloro-4-methylpyridin-3-YL)ethanamine

2-(5-Chloro-4-methylpyridin-3-YL)ethanamine

Cat. No.: B14836050
M. Wt: 170.64 g/mol
InChI Key: DKIABZDOIRSWET-UHFFFAOYSA-N
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Description

2-(5-Chloro-4-methylpyridin-3-YL)ethanamine is an organic compound with the molecular formula C8H11ClN2. It belongs to the class of pyridine derivatives, which are known for their diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science. This compound is characterized by the presence of a chloro and methyl group on the pyridine ring, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Chloro-4-methylpyridin-3-YL)ethanamine typically involves the following steps:

    Starting Material: The synthesis begins with 5-chloro-4-methylpyridine.

    Alkylation: The pyridine derivative undergoes alkylation with ethylamine under basic conditions to form the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(5-Chloro-4-methylpyridin-3-YL)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the chloro group to other functional groups such as amines or alcohols.

    Substitution: The chloro group can be substituted with nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiolate.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

2-(5-Chloro-4-methylpyridin-3-YL)ethanamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(5-Chloro-4-methylpyridin-3-YL)ethanamine involves its interaction with specific molecular targets. The chloro and methyl groups on the pyridine ring influence its binding affinity and selectivity towards these targets. The compound may act by inhibiting enzymes or receptors involved in various biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Chloro-3-methylpyridin-2-yl)ethanamine
  • 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine
  • 2-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanamine

Uniqueness

2-(5-Chloro-4-methylpyridin-3-YL)ethanamine is unique due to the specific positioning of the chloro and methyl groups on the pyridine ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H11ClN2

Molecular Weight

170.64 g/mol

IUPAC Name

2-(5-chloro-4-methylpyridin-3-yl)ethanamine

InChI

InChI=1S/C8H11ClN2/c1-6-7(2-3-10)4-11-5-8(6)9/h4-5H,2-3,10H2,1H3

InChI Key

DKIABZDOIRSWET-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NC=C1CCN)Cl

Origin of Product

United States

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